Benzene, 1-fluoro-4-(2-nitropropenyl)-
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Overview
Description
Benzene, 1-fluoro-4-(2-nitropropenyl)-: is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.1637 g/mol . It is also known by other names such as p-Fluoro-β-nitropropenylbenzene . This compound is characterized by the presence of a benzene ring substituted with a fluoro group and a nitropropenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-(2-nitropropenyl)- typically involves the reaction of 1-fluoro-4-nitrobenzene with propenyl derivatives under specific conditions . The reaction conditions often include the use of a basic catalyst to facilitate the nucleophilic addition of the propenyl group to the nitrobenzene ring .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions:
Reduction: Reduction of the nitro group can lead to the formation of amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4) .
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like chlorine (Cl2) , bromine (Br2) , and sulfuric acid (H2SO4) .
Major Products:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzene derivatives depending on the electrophile used.
Scientific Research Applications
Benzene, 1-fluoro-4-(2-nitropropenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, 1-fluoro-4-(2-nitropropenyl)- involves its interaction with molecular targets through its functional groups. The fluoro group can participate in hydrogen bonding and electrostatic interactions , while the nitro group can undergo redox reactions . These interactions can influence various biochemical pathways and molecular targets .
Comparison with Similar Compounds
Phenyl-2-nitropropene: Similar structure but lacks the fluoro group.
1-Fluoro-4-nitrobenzene: Similar structure but lacks the propenyl group.
4-Fluoronitrobenzene: Another similar compound with a different substitution pattern.
Properties
IUPAC Name |
1-fluoro-4-[(E)-2-nitroprop-1-enyl]benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FNO2/c1-7(11(12)13)6-8-2-4-9(10)5-3-8/h2-6H,1H3/b7-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOAXWARMFBBINZ-VOTSOKGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
775-31-5 |
Source
|
Record name | Benzene, 1-fluoro-4-(2-nitropropenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000775315 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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